N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-3-28-20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQZTAWCXRFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amide Formation: The intermediate is then reacted with 2-(4-ethoxyphenyl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Friedel-Crafts acylation: Using continuous flow reactors to ensure efficient mixing and heat management.
Automated coupling reactions: Utilizing automated systems to handle the coupling reactions under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of derivatives similar to N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide is in the development of anticonvulsant medications. Research has demonstrated that certain phenylacetamide derivatives exhibit significant anticonvulsant activity in animal models. For instance, a study synthesized multiple N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole in mice. Notably, some compounds showed promising results with effective doses lower than those of standard antiepileptic drugs like phenytoin .
Case Study: Anticonvulsant Screening
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
This table illustrates the effectiveness of compound 20 compared to phenytoin, highlighting its potential as a new anticonvulsant agent.
Antiparasitic Activity
Another significant application is the antiparasitic properties exhibited by certain phenylacetamide derivatives. A related study identified N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most effective derivative showed an in vitro EC50 value of 0.001 μM and demonstrated good bioavailability and efficacy in vivo, curing infected mice when administered orally .
Case Study: Antiparasitic Efficacy
| Compound | EC50 (μM) | Oral Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| 73 | 0.001 | 50 | 66.67 |
This data supports the potential use of this compound analogs in treating parasitic infections.
Anticancer Properties
The compound's analogs have also been evaluated for anticancer activity, particularly against various cancer cell lines. For example, studies on substituted benzamides linked to p-amino benzoic acid have shown significant anticancer effects against human colorectal carcinoma cells (HCT116). The most potent compounds exhibited IC50 values lower than standard treatments like 5-fluorouracil, indicating their potential as novel anticancer agents .
Case Study: Anticancer Activity
| Compound | IC50 (μM) | Comparison Drug (5-FU) IC50 (μM) |
|---|---|---|
| N9 | 5.85 | 9.99 |
| N18 | 4.53 | 9.99 |
This table demonstrates the superior efficacy of certain derivatives compared to established chemotherapeutics.
Mechanistic Insights and Structure-Activity Relationships
The synthesis and evaluation of these compounds often involve exploring their structure-activity relationships (SAR). For instance, modifications to the aromatic rings and functional groups significantly influence their biological activities, such as enzyme inhibition or receptor binding affinity. In particular, studies have shown that compounds with specific substitutions on the benzene ring can enhance their potency against targeted biological pathways .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide would depend on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Chemical Reactivity: The compound’s reactivity in chemical processes would be governed by the electronic and steric properties of its functional groups, influencing its behavior in various reactions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Anti-Cancer Activity
- Quinazoline-Sulfonyl Acetamides (): Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrated potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines. The quinazoline-sulfonyl moiety enhances electron-deficient properties, promoting interactions with cellular targets like kinases.
- Indazole Derivatives (): Compounds like 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) incorporate fluorophenylamino groups, which improve DNA intercalation or topoisomerase inhibition. The absence of such electronegative substituents in the target compound may reduce DNA-targeted activity but enhance lipophilicity for membrane penetration .
Antimicrobial and Metabolic Stability
- Thiazolidine Acetamides (): N-(4-ethoxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide exhibits tautomerism (3c-I and 3c-A), which may influence its stability and bioavailability. The benzoyl group in the target compound could mitigate tautomerism, improving metabolic stability .
- Trifluoromethylbenzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide leverage fluorine’s electronegativity for enhanced antimicrobial activity. The target compound’s ethoxy group may offer similar polarity but with reduced oxidative metabolism due to the absence of fluorine .
Physicochemical Properties
- Lipophilicity and Solubility (): The analogue 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has a logP of 2.74, indicating moderate lipophilicity.
- Molecular Weight and Polar Surface Area (PSA): The target compound’s molecular weight (~375 g/mol) and PSA (~40 Ų) suggest compliance with Lipinski’s rules, similar to compounds in (e.g., compound 13: MW 485 g/mol, PSA 103 Ų). However, higher PSA in quinazolinone derivatives () correlates with reduced blood-brain barrier penetration .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves two main steps:
- Formation of the Benzoyl Intermediate : This is achieved through a Friedel-Crafts acylation using benzoyl chloride and a catalyst such as aluminum chloride.
- Amide Formation : The intermediate is reacted with 2-(4-ethoxyphenyl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Antimicrobial Properties
This compound has been studied for its antimicrobial potential. Preliminary studies indicate that it may exhibit activity against various bacterial strains. For example, compounds structurally similar to this compound have shown significant antibacterial effects, with minimum inhibitory concentrations (MICs) indicating strong efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research into the anticancer properties of similar benzamide derivatives has demonstrated their potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown selective toxicity towards cancer cell lines while sparing normal cells, suggesting that this compound may also possess selective anticancer properties .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects. The presence of various functional groups in its structure may influence its reactivity and biological interactions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-(2-benzoylphenyl)-2-phenylacetamide | Lacks methyl and ethoxy groups | Moderate antibacterial | 15 |
| N-(4-methylphenyl)-2-(4-ethoxyphenyl)acetamide | Lacks benzoyl group | Low anticancer activity | 25 |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Potent against Trypanosoma brucei | High antiparasitic activity | 0.001 |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these analogues.
Case Studies and Research Findings
- Antiparasitic Activity : A study focusing on benzamide derivatives found that certain structural modifications led to enhanced antiparasitic activity against Trypanosoma brucei, suggesting that similar modifications in this compound could yield potent antiparasitic agents .
- Anticancer Potential : In vitro assays have indicated that related compounds can significantly inhibit the growth of breast cancer cell lines (MDA-MB-231 and MCF-7), highlighting the potential for this compound to be developed as an anticancer drug .
Q & A
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-benzoyl-4-methylaniline with 2-(4-ethoxyphenyl)acetic acid derivatives via amide bond formation. A two-step approach is common:
Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to form an active ester intermediate.
Amidation : React the activated acid with the aromatic amine under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours .
Optimization strategies:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved yield in coupling reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene minimizes side reactions .
- Temperature control : Lower temperatures (40–50°C) reduce decomposition of sensitive functional groups (e.g., ethoxy) .
Table 1 : Comparative synthesis yields under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DMF | 80 | 72 | |
| Pd(OAc)₂ | Toluene | 60 | 85 |
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for characteristic peaks:
- δ 1.35–1.45 ppm (triplet, –OCH₂CH₃), δ 2.30 ppm (singlet, –CH₃ on benzoyl), δ 6.70–7.80 ppm (aromatic protons) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~168–170 ppm) and ethoxy carbons (~63–65 ppm) .
- IR : Validate amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and aromatic C–H bending (~750–850 cm⁻¹) .
- Mass Spectrometry : Exact mass (calculated for C₂₄H₂₂NO₃: 372.42 g/mol) should match experimental [M+H]⁺ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Metabolic interference : Include liver microsome controls to account for cytochrome P450-mediated degradation .
Example: A 2021 study reconciled conflicting cytotoxicity data by pre-equilibrating the compound in assay buffers for 24 hours, revealing pH-dependent aggregation .
Q. How can computational modeling predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Key steps:
Protein preparation : Remove water molecules, add hydrogens, and assign charges (AMBER/OPLS force fields) .
Grid generation : Focus on residues within 10 Å of the co-crystallized ligand.
Docking runs : Prioritize poses with hydrogen bonds to conserved residues (e.g., Lys72 in EGFR) .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Analyze RMSD (<2.0 Å indicates stable binding) .
Table 2 : Predicted binding energies for common targets
| Target Protein | ΔG (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| COX-2 | -7.8 |
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .
Structural and Physicochemical Analysis
Q. What crystallographic data are available for this compound, and how can they inform polymorph studies?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Space group : Monoclinic (C2/c) with unit cell parameters a = 9.66 Å, b = 18.55 Å, c = 9.31 Å .
- Hydrogen bonding : N–H···O interactions stabilize the amide group, influencing solubility and melting point (mp 148–150°C) .
Polymorph screening: Use solvent evaporation (ethanol/water mixtures) to isolate Form II, which exhibits enhanced bioavailability .
Data Reproducibility
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer :
- Dosing consistency : Administer via intraperitoneal injection at 10 mg/kg in 5% Tween-80/saline .
- Analytical validation : Use HPLC-UV (λ = 254 nm, C18 column, acetonitrile/water gradient) with retention time 8.2 ± 0.3 minutes .
- Animal models : Use Sprague-Dawley rats (n ≥ 6) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
